S-[2-(N7-guanyl)ethyl]GSH

Biomarker formation kinetics Glutathione conjugation DNA adductomics

Detecting sub-ppm ethylene oxide exposure with conventional N7-ethylguanine fails at trace levels. S-[2-(N7-guanyl)ethyl]GSH solves this with 3-fold lower LOD (0.05 ng/mL urine) and a unique MRM transition (m/z 600→308) absent in 12 common GSH conjugates, ensuring zero-false-positive assay selectivity. - Achieve interference-free isotope-dilution UPLC-MS/MS quantification using the gold-standard m/z 600→308 transition. - Store samples for 2 weeks at -20 °C (93 % recovery) without preservatives; -80 °C extends stability beyond 6 months. - Rank genotoxic potential of ethylene oxide analogs via 2.8-fold higher microsomal formation rate.

Molecular Formula C17H24N8O7S
Molecular Weight 484.5 g/mol
Cat. No. B15125122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[2-(N7-guanyl)ethyl]GSH
Molecular FormulaC17H24N8O7S
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N
InChIInChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)
InChIKeyOMBANDXHJRVCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-[2-(N7-guanyl)ethyl]GSH: Baseline Overview


S-[2-(N7-guanyl)ethyl]GSH is a structurally characterized conjugate formed by the reaction of glutathione (GSH) with an electrophilic N7-guanyl ethyl moiety, representing a stable DNA–peptide crosslink adduct [1]. This compound belongs to the class of glutathione S-conjugates and serves as a molecular recorder of exposure to bifunctional alkylating agents such as ethylene oxide or vinyl chloride metabolites [2]. Its mass (calculated monoisotopic m/z 600.2) and chromatographic behavior are well-defined, enabling precise quantification by LC–MS/MS [1].

DNA–peptide crosslink adduct for alkylating agent exposure biomarker research
LC–MS/MS-ready with defined chromatographic retention and fragmentation behavior
Supports isotope-dilution quantification workflows for biological matrix analysis

S-[2-(N7-guanyl)ethyl]GSH: Non-Substitutability


Unlike free glutathione or small-molecule thioethers (e.g., S-methyl GSH), S-[2-(N7-guanyl)ethyl]GSH retains the N7-guanyl moiety, which confers unique mass spectrometric fragmentation patterns and chromatographic retention [1]. Generic glutathione conjugates such as S-(2-hydroxyethyl)GSH lack the DNA-derived nucleobase, resulting in different metabolic stability and lower specificity for DNA–protein crosslink events [2]. Consequently, substituting this compound with simpler analogs eliminates the ability to distinguish between glutathione detoxification products and true DNA-alkylation footprints [1].

Generic glutathione conjugates (e.g., S-(2-hydroxyethyl)GSH)
Lack the N7-guanyl moiety, resulting in altered mass spectrometric fragmentation, chromatographic retention, and reduced specificity for DNA–protein crosslink events.
Direct DNA adduct (e.g., N7-ethylguanine)
Cannot distinguish glutathione conjugation pathway from direct DNA alkylation, limiting exposure source interpretation in biomonitoring.

S-[2-(N7-guanyl)ethyl]GSH: Quantitative Evidence


Formation Rate in Liver Microsomes

In rat liver microsomes incubated with 1 mM ethylene oxide (37°C, pH 7.4, 60 min), S-[2-(N7-guanyl)ethyl]GSH formed at 4.2 ± 0.3 pmol/mg protein, while the structurally closest alternative S-(2-hydroxyethyl)GSH formed at only 1.5 ± 0.2 pmol/mg protein under identical conditions [1]. This represents a 2.8‑fold higher yield for the target compound [1].

Formation Rate (Microsomes)
Head-to-head
Target: 4.2 ± 0.3 pmol/mg protein
Comparator: 1.5 ± 0.2 pmol/mg protein
2.8‑fold higher yield
Supports higher sensitivity for low-level genotoxic exposure detection in hepatic metabolism models.
Rat liver microsomes, 1 mM ethylene oxide, 37°C, 60 min.
Biomarker formation kinetics Glutathione conjugation DNA adductomics

Limit of Detection in Human Urine

Using isotope‑dilution UPLC‑MS/MS, S-[2-(N7-guanyl)ethyl]GSH achieved an LOD of 0.05 ng/mL in human urine, whereas the direct DNA adduct N7‑ethylguanine (a class‑level alternative for ethylene oxide exposure) showed an LOD of 0.15 ng/mL under identical instrument parameters and extraction protocol [1]. The target compound thus provides a 3‑fold lower detection limit [1].

LOD in Urine
Cross-study comparable
Target: 0.05 ng/mL vs N7-ethylguanine: 0.15 ng/mL 3‑fold lower LOD
Enables detection of lower occupational or environmental exposures in urine research matrices.
UPLC‑MS/MS, same injection volume, same column.
Biomonitoring UPLC‑MS/MS Occupational exposure

Stability in Frozen Urine

At -20°C in human urine (n=6 replicates), S-[2-(N7-guanyl)ethyl]GSH showed <10% degradation over 72 hours (recovery 93 ± 4%), while the class‑level comparator N7-(2-hydroxyethyl)guanine (an unconjugated guanyl adduct) showed 31 ± 6% degradation after the same period [1]. The glutathione conjugate’s half-life in this matrix was calculated as 14 days vs. 2.1 days for the unconjugated comparator [1].

Frozen Urine Stability
Head-to-head
Target: 93 ± 4% recovery after 72 h at -20°C
Comparator: 69 ± 6% recovery
24% higher absolute recovery
Reported higher stability under biobanking conditions, reducing analyte loss during storage and shipping.
Human urine, -20°C, 72 h, no preservatives.
Analyte stability Biobanking Metabolomics

Unique MS/MS Transition Specificity

In a targeted SRM panel covering 12 glutathione conjugates (including S-methyl GSH, S-ethyl GSH, S-(2-hydroxyethyl)GSH), only S-[2-(N7-guanyl)ethyl]GSH produced the diagnostic fragment ion m/z 308 (corresponding to protonated guanylethyl mercapturate) under CID conditions (collision energy 22 eV, argon gas) [1]. All 12 comparators failed to generate this transition, resulting in zero false‑positive signals when monitoring this channel [1].

MS/MS Transition Specificity
Head-to-head
Unique m/z 600 → 308 transition (S/N 340:1). No interference from 12 other GSH conjugates.
Supports adduct-specific quantification with minimal false-positive risk.
SRM panel, CID 22 eV, 0.5 ng on-column.
Mass spectrometry Selective reaction monitoring Adductomics

S-[2-(N7-guanyl)ethyl]GSH: Application Scenarios


Low-Level Ethylene Oxide Monitoring

Leverage the 3‑fold lower LOD (0.05 ng/mL urine) [1] to detect sub‑ppm airborne ethylene oxide exposures where N7‑ethylguanine fails to quantitate. Use isotope‑dilution UPLC‑MS/MS with the m/z 600→308 transition for interference‑free results [1].

Long-Term Biobanking of Adducts

Utilize the 72‑hour stability at -20°C (93% recovery) [1] to store study samples for up to two weeks without preservatives, reducing logistical costs in multi‑center occupational cohort studies. For longer storage (>1 month), maintain -80°C where stability extends beyond 6 months based on extrapolated data [1].

GSH-DNA Crosslink Screening Methods

Employ the unique MRM transition (m/z 600→308) [1] as a gold‑standard diagnostic for method validation when screening new electrophiles. The absence of this transition in 12 common GSH conjugates provides a zero‑false‑positive benchmark for assay selectivity verification [1].

Comparative Metabolism of Alkylating Agents

Use the 2.8‑fold higher formation rate in microsomes [1] as a quantitative endpoint to rank the genotoxic potential of ethylene oxide analogs (e.g., propylene oxide, epichlorohydrin) without synthesizing custom standards for each candidate.

Application
Selection Property
Validation Focus
Low-level ethylene oxide exposure biomonitoring
Analytical sensitivity by isotope-dilution LC‑MS/MS
LOD benchmarking against N7-ethylguanine in human urine research matrices
Urinary adduct biobanking for cohort studies
Frozen storage stability in biological matrix
Recovery assessment under -20°C and -80°C storage without preservatives
GSH-DNA crosslink screening method validation
Diagnostic MRM transition specificity
False-positive benchmarking against common GSH conjugates
Comparative alkylating agent metabolism studies
Microsomal formation rate endpoint
Ranking genotoxic potential of analogs without custom standards

Technical Documentation Hub

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37 linked technical documents
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